JB170

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

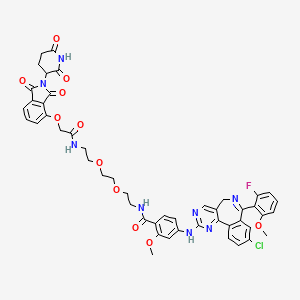

4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-N-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H44ClFN8O11/c1-65-35-7-4-6-33(50)41(35)43-32-21-27(49)9-11-29(32)42-26(23-53-43)24-54-48(57-42)55-28-10-12-30(37(22-28)66-2)44(61)52-16-18-68-20-19-67-17-15-51-39(60)25-69-36-8-3-5-31-40(36)47(64)58(46(31)63)34-13-14-38(59)56-45(34)62/h3-12,21-22,24,34H,13-20,23,25H2,1-2H3,(H,51,60)(H,52,61)(H,54,55,57)(H,56,59,62) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKNPXCQINZRLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)NCCOCCOCCNC(=O)COC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H44ClFN8O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

JB170: An In-depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

JB170 is a potent and specific heterobifunctional degrader that targets Aurora Kinase A (AURORA-A) for proteasomal degradation. Unlike traditional kinase inhibitors that only block the catalytic function of AURORA-A, this compound eliminates the entire protein, revealing a critical non-catalytic scaffolding function of AURORA-A during the S-phase of the cell cycle. This guide provides a comprehensive overview of the mechanism of action of this compound, including detailed experimental protocols, quantitative data, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a Proteolysis Targeting Chimera (PROTAC) that consists of three key components: an AURORA-A binding moiety (Alisertib), a linker, and an E3 ubiquitin ligase recruiting element (thalidomide).[1]

The mechanism of action of this compound involves the following key steps:

-

Ternary Complex Formation: this compound simultaneously binds to AURORA-A and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination: Within this complex, CRBN facilitates the transfer of ubiquitin molecules to AURORA-A.

-

Proteasomal Degradation: The polyubiquitinated AURORA-A is then recognized and degraded by the 26S proteasome.

This degradation of AURORA-A, rather than just its inhibition, leads to a distinct cellular phenotype: S-phase arrest, which is not observed with AURORA-A kinase inhibitors like Alisertib that primarily cause a G2/M arrest.[1] This highlights a previously underappreciated non-catalytic, scaffolding role of AURORA-A in DNA replication.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity and efficacy of this compound from various in vitro experiments.

| Parameter | Cell Line | Value | Description |

| DC50 | MV4-11 | 28 nM | Half-maximal degradation concentration of AURORA-A after 6 hours of treatment. |

| Dmax | MV4-11 | >95% | Maximum degradation of AURORA-A. |

| EC50 (AURORA-A) | In vitro | 193 nM | Half-maximal effective concentration for binding to AURORA-A. |

| EC50 (AURORA-B) | In vitro | 1.4 µM | Half-maximal effective concentration for binding to AURORA-B, demonstrating selectivity for AURORA-A. |

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Description |

| Binding Affinity (Kd) to AURORA-A | 375 nM | Dissociation constant for the binding of this compound to the AURORA-A kinase domain. |

| Binding Affinity (Kd) to CRBN | 6.88 µM | Dissociation constant for the binding of this compound to the thalidomide-binding domain of Cereblon. |

| Binding Affinity (Kd) for Ternary Complex | 183 nM | Dissociation constant for the ternary complex of this compound, AURORA-A, and Cereblon, indicating cooperative binding. |

Table 2: Binding Affinities of this compound Determined by Isothermal Titration Calorimetry (ITC)

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Signaling Pathway

The degradation of AURORA-A by this compound reveals a non-catalytic scaffolding function of the kinase during the S-phase of the cell cycle. While the precise protein-protein interactions disrupted by AURORA-A degradation are a subject of ongoing research, it is understood that AURORA-A plays a role in the proper assembly and function of the DNA replication machinery (replisome). The S-phase arrest induced by this compound is a direct consequence of the loss of this scaffolding function.

Caption: this compound induces AURORA-A degradation, disrupting its scaffolding role in S-phase.

Experimental Workflow: Western Blot for AURORA-A Degradation

A key experiment to validate the activity of this compound is to measure the degradation of AURORA-A protein levels in cells treated with the compound.

Caption: Workflow for assessing this compound-induced AURORA-A degradation by Western Blot.

Experimental Workflow: Cell Cycle Analysis

To assess the effect of this compound on the cell cycle, flow cytometry analysis of propidium iodide-stained cells is performed.

References

In-Depth Technical Guide: The Cellular Target and Mechanism of Action of JB170

For Researchers, Scientists, and Drug Development Professionals

Core Tenet: JB170 Hijacks the Cellular Machinery to Degrade AURORA-A Kinase

This compound is a potent and highly specific heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). Its primary cellular target is Aurora Kinase A (AURORA-A) , a key regulator of cell cycle progression. Unlike traditional kinase inhibitors that block the catalytic activity of their targets, this compound functions by inducing the selective degradation of the AURORA-A protein. This is achieved by linking a ligand that binds to AURORA-A (a derivative of the known inhibitor Alisertib) to a ligand for an E3 ubiquitin ligase, specifically Cereblon (CRBN) . This induced proximity triggers the cell's own protein disposal system—the ubiquitin-proteasome pathway—to recognize, ubiquitinate, and subsequently degrade AURORA-A.[1] This degradation-based mechanism allows this compound to eliminate both the catalytic and non-catalytic functions of AURORA-A, leading to distinct downstream cellular effects compared to simple kinase inhibition.[2][3]

Quantitative Data Summary

The efficacy and selectivity of this compound have been characterized by several key quantitative parameters:

| Parameter | Value | Cell Line | Description |

| DC50 | 28 nM | MV4-11 | The half-maximal degradation concentration, representing the concentration of this compound required to degrade 50% of AURORA-A. |

| EC50 (AURORA-A) | 193 nM | Not specified | The half-maximal effective concentration for binding to AURORA-A. |

| EC50 (AURORA-B) | 1.4 µM | Not specified | The half-maximal effective concentration for binding to AURORA-B, demonstrating selectivity for AURORA-A. |

Experimental Protocols

Kinobeads-Based Kinase Selectivity Profiling

This method is employed to determine the selectivity of this compound for AURORA-A over other kinases in the human kinome.

Methodology:

-

Cell Lysate Preparation: Human cancer cell lines (e.g., MV4-11) are cultured and harvested. The cells are lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract the native kinase repertoire.

-

Competitive Pulldown: The cell lysate is incubated with varying concentrations of this compound. This allows this compound to bind to its target kinases.

-

Kinobeads Incubation: An affinity matrix composed of Sepharose beads coupled with multiple non-selective kinase inhibitors ("kinobeads") is added to the lysate.[4][5][6][7] Kinases not bound by this compound will bind to the kinobeads.

-

Enrichment and Digestion: The kinobeads are washed to remove non-specifically bound proteins. The captured kinases are then digested into peptides, often directly on the beads to improve sensitivity.[5][6]

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

-

Data Analysis: By comparing the amount of each kinase pulled down in the presence of different concentrations of this compound to a control without the compound, dose-response curves are generated to determine the binding affinity (apparent Kd) for each kinase.[4]

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the thermodynamic parameters of binding between this compound, AURORA-A, and Cereblon, providing insights into the formation of the ternary complex.

Methodology:

-

Sample Preparation: Purified recombinant AURORA-A kinase domain and the thalidomide-binding domain of Cereblon are prepared in a matched buffer to minimize heat of dilution effects. A concentrated solution of this compound is prepared in the same buffer.

-

ITC Experiment Setup: The sample cell of the ITC instrument is filled with the protein solution (either AURORA-A alone, Cereblon alone, or a pre-mixed complex of both). The injection syringe is filled with the this compound solution.

-

Titration: A series of small, precise injections of the this compound solution are made into the sample cell while the temperature is kept constant.

-

Heat Measurement: The ITC instrument measures the minute heat changes that occur upon each injection as this compound binds to the protein(s). These heat changes can be either exothermic (heat is released) or endothermic (heat is absorbed).

-

Data Analysis: The heat change per injection is plotted against the molar ratio of this compound to protein. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. The entropy (ΔS) can then be calculated from these values.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: PROTAC-Mediated Degradation

Caption: this compound forms a ternary complex with AURORA-A and Cereblon, leading to ubiquitination and proteasomal degradation of AURORA-A.

AURORA-A Signaling in S-Phase and its Disruption by this compound

Caption: AURORA-A promotes S-phase progression. This compound-mediated degradation of AURORA-A disrupts this process, leading to S-phase arrest.

Experimental Workflow for Validating PROTAC-Mediated Degradation

Caption: A typical experimental workflow to validate the mechanism of action of a PROTAC like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

JB170: A Technical Guide to a Potent and Specific AURORA-A Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

AURORA-A kinase is a crucial regulator of mitotic progression, playing a significant role in centrosome maturation, bipolar spindle assembly, and chromosome separation.[1] Its overexpression is implicated in the tumorigenesis of various cancers, making it a prime target for therapeutic intervention.[1][2][3] While traditional kinase inhibitors have shown promise, they often face limitations related to off-target effects and the non-catalytic functions of their targets.[4] JB170 emerges as a potent and highly specific Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of AURORA-A, offering a novel therapeutic strategy that addresses both the catalytic and non-catalytic roles of the kinase.[5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound is a heterobifunctional molecule that links the AURORA-A inhibitor Alisertib to the Cereblon (CRBN)-binding molecule thalidomide via a polyethylene glycol (PEG) linker.[5][6] This design allows this compound to simultaneously bind to AURORA-A and the E3 ubiquitin ligase CRBN, forming a ternary complex.[4] This proximity induces the ubiquitination of AURORA-A, marking it for degradation by the 26S proteasome.[6] This targeted degradation leads to a rapid and sustained depletion of cellular AURORA-A levels, disrupting its downstream signaling and cellular functions.[5]

Quantitative Data Summary

The efficacy of this compound has been characterized through various in vitro assays, demonstrating its potency, selectivity, and degradation capabilities.

| Parameter | Value | Cell Line | Assay | Citation |

| DC50 | 28 nM | MV4-11 | Luciferase Assay | [5][6] |

| Dmax | 300 nM | MV4-11 | Luciferase Assay | [6] |

| EC50 (AURORA-A) | 193 nM | - | Target Engagement | [5][6] |

| EC50 (AURORA-B) | 1.4 µM | - | Target Engagement | [5][6] |

| Kd (AURORA-A) | 99 nM | - | - | [7] |

| Ternary Complex Affinity (AURORA-A/JB170/CRBN) | 183 nM | - | Isothermal Titration Calorimetry | |

| AURORA-A Half-life (Control) | 3.8 hours | IMR5 | Cycloheximide Chase | |

| AURORA-A Half-life (with this compound) | 1.3 hours | IMR5 | Cycloheximide Chase |

AURORA-A Signaling Pathway and the Impact of this compound

AURORA-A is a central node in a complex signaling network that governs cell cycle progression. It is activated during the G2/M phase and phosphorylates numerous substrates to ensure proper mitotic entry and spindle assembly.[1][8] Key downstream targets include PLK1, CDC25B, and TACC proteins.[2][9] Overexpression of AURORA-A can lead to aneuploidy and genetic instability, contributing to tumorigenesis.[1] this compound-mediated degradation of AURORA-A effectively dismantles this signaling hub, leading to cell cycle arrest, primarily in the S-phase, and subsequent apoptosis in cancer cells.[5] This S-phase arrest is a distinct phenotype compared to the G2/M arrest induced by AURORA-A kinase inhibitors like Alisertib, highlighting the importance of the non-catalytic functions of AURORA-A that are targeted by degradation.[10]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize this compound.

Cell Viability Assay (alamarBlue Assay)

This assay quantitatively measures cell viability by using the reducing power of living cells to convert resazurin to the fluorescent compound resorufin.

-

Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound or control compounds for the desired time period (e.g., 72 hours). Include wells with untreated cells as a negative control and wells with media only for background correction.

-

Reagent Addition: Add alamarBlue® reagent to each well at 10% of the culture volume.

-

Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measurement: Read the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.

-

Data Analysis: Subtract the background fluorescence from all measurements. Calculate cell viability as a percentage relative to the untreated control.

Immunoblotting for AURORA-A Degradation

This technique is used to detect the levels of AURORA-A protein in cell lysates following treatment with this compound.

-

Sample Preparation: Plate and treat cells with this compound as described for the viability assay.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against AURORA-A overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis can be performed to quantify the relative protein levels.

Luciferase-Based Protein Degradation Assay (e.g., NanoBiT/HiBiT)

This is a sensitive, real-time method to quantify the degradation of a target protein.

-

Cell Line Generation: Engineer a cell line to endogenously express AURORA-A fused to a small luciferase tag (e.g., HiBiT) using CRISPR/Cas9. These cells should also stably express the complementary large luciferase fragment (LgBiT).

-

Assay Setup: Plate the engineered cells in a 96-well plate.

-

Compound Addition: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plate for the desired time (e.g., 6 hours).

-

Lysis and Detection: Lyse the cells and add the LgBiT protein and luciferase substrate according to the manufacturer's protocol.

-

Measurement: Measure the luminescence signal using a plate reader. A decrease in luminescence corresponds to the degradation of the HiBiT-tagged AURORA-A.

-

Data Analysis: Plot the luminescence signal against the compound concentration to determine DC50 and Dmax values.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

-

Sample Preparation: Purify the kinase domain of AURORA-A and the thalidomide-binding domain of CRBN. Prepare solutions of the proteins and this compound in the same dialysis buffer to minimize heat of dilution effects.

-

Instrument Setup: Thoroughly clean and degas the ITC instrument.

-

Titration: Load the protein solution (e.g., AURORA-A or a pre-formed AURORA-A/CRBN complex) into the sample cell and the this compound solution into the injection syringe.

-

Data Collection: Perform a series of small injections of this compound into the sample cell while monitoring the heat released or absorbed.

-

Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

Experimental Workflow for this compound Evaluation

A systematic workflow is essential for the comprehensive characterization of a PROTAC degrader like this compound.

Conclusion

This compound represents a significant advancement in the targeted therapy of cancers overexpressing AURORA-A. Its ability to induce potent, rapid, and specific degradation of AURORA-A, thereby targeting both catalytic and non-catalytic functions, distinguishes it from traditional kinase inhibitors. The distinct S-phase arrest phenotype induced by this compound underscores the potential of PROTAC-mediated degradation to uncover novel biological insights and therapeutic vulnerabilities. This technical guide provides a comprehensive resource for researchers to understand, evaluate, and potentially build upon the promising therapeutic potential of this compound.

References

- 1. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]

- 4. researchgate.net [researchgate.net]

- 5. artscimedia.case.edu [artscimedia.case.edu]

- 6. allevi3d.com [allevi3d.com]

- 7. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SV [thermofisher.com]

- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

The Role of JB170 in S-Phase Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JB170, a potent and specific PROTAC (Proteolysis Targeting Chimera) degrader of Aurora Kinase A (AURORA-A), induces S-phase cell cycle arrest through a mechanism distinct from traditional kinase inhibition. This technical guide provides an in-depth analysis of the molecular pathways and cellular consequences of this compound-mediated AURORA-A degradation. We detail the non-catalytic role of AURORA-A in DNA replication, the quantitative effects of this compound on cell cycle progression and protein abundance, and provide comprehensive experimental protocols for the key assays cited. This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug development.

Introduction

Aurora Kinase A is a serine/threonine kinase that plays a well-established role in regulating mitotic events, and its inhibition has been a therapeutic strategy in oncology. However, the development of PROTACs, such as this compound, has unveiled a non-catalytic function of AURORA-A that is crucial for S-phase progression. This compound links the AURORA-A inhibitor Alisertib to a Cereblon E3 ligase-binding molecule, leading to the targeted ubiquitination and subsequent proteasomal degradation of AURORA-A.[1] This degradation, in contrast to kinase inhibition which typically results in a G2/M arrest, leads to a robust S-phase arrest.[2] This guide elucidates the underlying mechanism of this S-phase arrest and provides the technical details for its investigation.

The Non-Catalytic Role of AURORA-A in S-Phase

Recent studies have illuminated a kinase-independent function for AURORA-A in the initiation of DNA replication. AURORA-A is essential for the assembly of a functional replisome at the G1-S transition.[3] Specifically, it acts as a scaffold to facilitate the chromatin loading of key replication factors.

The degradation of AURORA-A by this compound disrupts the formation of a multi-protein complex that includes MCM7, WDHD1, and POLD1.[1] This disruption prevents the efficient recruitment of essential replication factors, such as CDC45 and the GINS complex (Psf1, Psf2, Psf3, and Sld5), to the chromatin. The proper assembly of the CMG (Cdc45-Mcm2-7-GINS) complex is a critical step in the initiation of DNA replication, as it constitutes the active replicative helicase.[4][5] Therefore, the absence of AURORA-A leads to a failure in replisome assembly, resulting in stalled replication forks and an S-phase arrest.[3]

Signaling Pathway of this compound-Induced S-Phase Arrest

Caption: this compound-induced AURORA-A degradation and subsequent S-phase arrest.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from key experiments investigating the effects of this compound.

Table 1: Potency and Specificity of this compound

| Parameter | Value | Cell Line | Reference |

| DC50 (AURORA-A Degradation) | 28 nM | MV4-11 | [4] |

| EC50 (AURORA-A Binding) | 193 nM | - | [4] |

| EC50 (AURORA-B Binding) | 1.4 µM | - | [4] |

Table 2: Effect of this compound on Cell Cycle Distribution in MV4-11 Cells

| Treatment (12 hours) | % G1 Phase | % S Phase | % G2/M Phase | Reference |

| DMSO (Control) | 35 | 50 | 15 | [3] |

| This compound (0.5 µM) | 20 | 70 | 10 | [3] |

| Alisertib (1 µM) | 5 | 10 | 85 | [3] |

Table 3: SILAC Proteomics Analysis of this compound Treatment in MV4-11 Cells

| Protein | Log2 Fold Change (this compound/Alisertib) | p-value | Reference |

| AURORA-A | -1.18 | 1.68 x 10-5 | [3] |

| AURORA-B | Not significantly changed | > 0.05 | [3] |

| Other Proteins (4,257 total) | Not significantly changed | > 0.05 | [3] |

Note: Data are approximated from published figures and text for illustrative purposes.

Detailed Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Lines: MV4-11 (acute myeloid leukemia) and IMR5 (neuroblastoma) cells are commonly used.

-

Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentration (e.g., 0.1 µM, 0.5 µM, 1 µM). Treat cells for the specified duration (e.g., 6, 12, 18, or 24 hours) before harvesting for downstream analysis.

Western Blotting for AURORA-A Degradation

References

- 1. A kinase-independent function for AURORA-A in replisome assembly during DNA replication initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The human GINS complex associates with Cdc45 and MCM and is essential for DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GINS maintains association of Cdc45 with MCM in replisome progression complexes at eukaryotic DNA replication forks - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Non-Catalytic Scaffolding Functions of AURORA-A Kinase with the PROTAC Degrader JB170: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurora-A kinase (AURKA), a key regulator of mitosis, is a well-established therapeutic target in oncology. However, emerging evidence reveals critical non-catalytic scaffolding functions of AURKA that are not addressed by traditional kinase inhibitors. This technical guide delves into the use of JB170, a potent and specific proteolysis-targeting chimera (PROTAC) degrader of AURKA, as a chemical tool to dissect these non-catalytic roles. By inducing the degradation of the entire AURKA protein, this compound uncovers distinct cellular phenotypes, such as S-phase arrest, that are not observed with kinase inhibitors. This guide provides a comprehensive overview of the non-catalytic functions of AURKA, quantitative data on this compound, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction: Beyond the Kinase Domain - The Scaffolding Roles of AURORA-A

While the catalytic activity of AURORA-A in orchestrating mitotic events is well-documented, a growing body of research highlights its crucial kinase-independent functions.[1][2] These non-catalytic roles primarily involve acting as a scaffold to facilitate protein-protein interactions, thereby regulating the stability and function of its binding partners.[1]

One of the most prominent examples of AURORA-A's scaffolding function is its interaction with the N-Myc (MYCN) oncoprotein.[3][4] AURORA-A binds to and stabilizes N-Myc, protecting it from proteasomal degradation.[3][5] This stabilization is independent of AURORA-A's kinase activity and is a key driver in neuroblastoma and other cancers with MYCN amplification.[3] Traditional ATP-competitive inhibitors of AURORA-A fail to disrupt this interaction and, consequently, do not lead to N-Myc degradation.[4]

The limitations of kinase inhibitors in targeting such non-catalytic functions have spurred the development of alternative therapeutic strategies. Targeted protein degradation, utilizing molecules like PROTACs, offers a powerful approach to eliminate the entire target protein, thereby abrogating both its catalytic and scaffolding activities.[6][7]

This compound: A Specific PROTAC Degrader for AURORA-A

This compound is a PROTAC that potently and specifically induces the degradation of AURORA-A.[8][9] It consists of the AURORA-A inhibitor Alisertib linked to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[8] This bifunctional molecule recruits AURORA-A to the CRBN E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of AURORA-A.[6]

Quantitative Data for this compound

The efficacy and specificity of this compound have been characterized by several key quantitative parameters. The tables below summarize the performance of this compound in cellular assays.

| Parameter | Value | Cell Line | Description | Reference |

| DC50 | 28 nM | MV4-11 | Half-maximal degradation concentration. | [8] |

| DCmax | >90% at 300 nM | MV4-11 | Maximum degradation of AURORA-A. | [9] |

| EC50 (AURORA-A binding) | 193 nM | - | Half-maximal effective concentration for binding to AURORA-A. | [8] |

| EC50 (AURORA-B binding) | 1.4 µM | - | Half-maximal effective concentration for binding to AURORA-B, demonstrating selectivity for AURORA-A. | [8] |

Table 1: Quantitative Performance of this compound in Cellular Assays

Uncovering Non-Catalytic Functions: The this compound-Induced Phenotype

A key finding that highlights the importance of AURORA-A's non-catalytic functions is the distinct cellular phenotype induced by its degradation with this compound compared to the effects of its kinase inhibition.

-

Kinase Inhibition (e.g., with Alisertib): Leads to a G2/M phase cell cycle arrest, consistent with the role of AURORA-A's catalytic activity in mitosis.[9]

-

AURORA-A Degradation (with this compound): Induces a potent S-phase arrest, a phenotype not observed with kinase inhibitors.[7][9]

This S-phase arrest is a direct consequence of depleting the entire AURORA-A protein, thereby disrupting its scaffolding functions that are critical for DNA replication.[2][9] This discovery underscores that targeting AURORA-A for degradation can reveal and address biological roles that are inaccessible to kinase inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the non-catalytic functions of AURORA-A using this compound.

HiBiT-Based Assay for Quantifying AURORA-A Degradation

The Nano-Glo® HiBiT Lytic Detection System (Promega) is a sensitive and quantitative method to measure the degradation of a target protein. This protocol is adapted for monitoring this compound-induced AURORA-A degradation.[10][11]

Materials:

-

Cells endogenously expressing HiBiT-tagged AURORA-A (generated via CRISPR/Cas9)

-

This compound and control compounds (e.g., Alisertib, DMSO)

-

Nano-Glo® HiBiT® Lytic Detection System (Promega, Cat. No. N3030)

-

White, opaque 96-well or 384-well assay plates

-

Luminometer

Protocol:

-

Cell Plating:

-

Seed HiBiT-AURORA-A expressing cells in white, opaque assay plates at a density optimized for your cell line.

-

Incubate overnight at 37°C and 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and control compounds in cell culture medium.

-

Add the compounds to the cells and incubate for the desired time points (e.g., 2, 4, 6, 8, 12, 24 hours).

-

-

Lysis and Luminescence Measurement:

-

Equilibrate the Nano-Glo® HiBiT® Lytic Reagent to room temperature.

-

Add an equal volume of the lytic reagent to each well.

-

Mix on an orbital shaker for 10 minutes at room temperature to ensure complete cell lysis.

-

Measure luminescence using a luminometer with an integration time of 0.5-1 second per well.

-

-

Data Analysis:

-

Normalize the luminescence signal of treated cells to that of vehicle-treated (DMSO) cells to determine the percentage of remaining AURORA-A.

-

Plot the percentage of remaining AURORA-A against the log of the this compound concentration to determine the DC50 value.

-

Co-Immunoprecipitation (Co-IP) to Investigate AURORA-A Protein Interactions

Co-IP is a standard technique to study protein-protein interactions. This protocol can be used to assess the effect of this compound on the interaction between AURORA-A and its binding partners, such as N-Myc.

Materials:

-

Cells expressing the proteins of interest

-

This compound and control compounds

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, supplemented with protease and phosphatase inhibitors)

-

Primary antibody against the "bait" protein (e.g., anti-AURORA-A or anti-N-Myc)

-

Protein A/G magnetic beads or agarose resin

-

Elution buffer (e.g., 1X Laemmli sample buffer)

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with this compound or control compounds for the desired time.

-

Wash cells with ice-cold PBS and lyse with Co-IP Lysis/Wash Buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate a portion of the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing and Elution:

-

Wash the beads 3-5 times with Co-IP Lysis/Wash Buffer.

-

Elute the protein complexes from the beads by adding 1X Laemmli sample buffer and boiling for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against the "bait" and potential "prey" proteins (e.g., anti-AURORA-A and anti-N-Myc).

-

Detect with appropriate secondary antibodies and a chemiluminescence substrate.

-

Visualizing the Pathways and Workflows

Graphviz diagrams are provided to illustrate the key signaling pathway involving AURORA-A's non-catalytic function and the experimental workflow for using this compound.

Caption: AURORA-A's non-catalytic scaffolding of N-Myc and its disruption by this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A kinase-independent function for AURORA-A in replisome assembly during DNA replication initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol to detect OLA1 polyubiquitination by Aurora A in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational completion of the Aurora interaction region of N-Myc in the Aurora a kinase complex | Aperta [aperta.ulakbim.gov.tr]

- 5. Selective Aurora AâTPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents [acs.figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. Paper on a new compound revealing a non-catalytic function of AURORA-A kinase published - Mildred-Scheel-Nachwuchszentrum [med.uni-wuerzburg.de]

- 8. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]

- 11. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]

JB170-Induced Apoptosis: A Technical Guide to the Core Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

JB170 is a potent and highly specific proteolysis-targeting chimera (PROTAC) that induces the degradation of Aurora Kinase A (AURORA-A). This technical guide provides an in-depth overview of the this compound-induced apoptotic pathway, presenting key quantitative data, detailed experimental protocols, and a visual representation of the underlying signaling cascade. By linking the AURORA-A inhibitor Alisertib to a Cereblon (CRBN) E3 ligase ligand, this compound effectively targets AURORA-A for ubiquitination and subsequent proteasomal degradation. This degradation leads to S-phase cell cycle arrest and ultimately triggers apoptosis in cancer cells, highlighting a promising therapeutic strategy for malignancies dependent on AURORA-A.

Mechanism of Action

This compound functions as a molecular bridge, bringing AURORA-A into proximity with the E3 ubiquitin ligase Cereblon. This induced proximity facilitates the transfer of ubiquitin molecules to AURORA-A, marking it for degradation by the 26S proteasome. The degradation of AURORA-A is rapid and specific, with a half-maximal degradation concentration (DC50) of 28 nM in MV4-11 leukemia cells.[1] The preferential binding of this compound to AURORA-A over AURORA-B (EC50 of 193 nM vs 1.4 µM, respectively) underscores its specificity.[1] This targeted degradation of AURORA-A disrupts its critical roles in cell cycle progression, particularly during the S and G2/M phases, leading to cell cycle arrest and the initiation of the apoptotic cascade.

Quantitative Data Summary

The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize the key in vitro data for this compound.

| Parameter | Cell Line | Value | Reference |

| DC50 | MV4-11 | 28 nM | [1] |

| EC50 (AURORA-A) | - | 193 nM | [1] |

| EC50 (AURORA-B) | - | 1.4 µM | [1] |

| Kd (AURORA-A) | - | 99 nM | [1] |

Table 1: In Vitro Potency and Selectivity of this compound

| Cell Line | Treatment | Time (hours) | Result | Reference |

| MV4-11 | 1 µM this compound | 72 | 32% of viable cells compared to control | [1][2] |

| IMR5 | 1 µM this compound | 96 (4 days) | Inhibition of colony formation | [2] |

Table 2: Effect of this compound on Cancer Cell Viability and Proliferation

| Cell Line | Treatment | Time (hours) | Apoptotic Cells (Annexin V positive) | Reference |

| MV4-11 | 0.5 µM this compound | 72 | 56% | [2] |

Table 3: Induction of Apoptosis by this compound

Experimental Protocols

Cell Viability Assay (alamarBlue Assay)

Objective: To quantify the effect of this compound on cancer cell viability.

Materials:

-

Cancer cell lines (e.g., MV4-11)

-

Complete cell culture medium

-

This compound

-

alamarBlue™ cell viability reagent

-

96-well plates

-

Plate reader (fluorescence or absorbance)

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

-

Add 10 µL of alamarBlue™ reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure fluorescence with excitation at 560 nm and emission at 590 nm, or absorbance at 570 nm.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Flow Cytometry)

Objective: To quantify the percentage of apoptotic cells following this compound treatment.

Materials:

-

Cancer cell lines (e.g., MV4-11)

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (or similar)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

Western Blot for AURORA-A Degradation

Objective: To detect the degradation of AURORA-A protein following this compound treatment.

Materials:

-

Cancer cell lines (e.g., MV4-11, IMR5)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-AURORA-A

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 6 hours).

-

Lyse the cells in RIPA buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-AURORA-A antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. A loading control like β-actin or GAPDH should be used to ensure equal protein loading.

Signaling Pathways and Visualizations

The degradation of AURORA-A by this compound initiates a signaling cascade that culminates in apoptosis. A key event is the induction of S-phase cell cycle arrest. The depletion of AURORA-A is thought to activate the p53 tumor suppressor pathway. Activated p53 can then transcriptionally upregulate pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.

Caption: Mechanism of this compound-mediated AURORA-A degradation and cellular response.

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Caption: General experimental workflow for studying this compound's effects.

References

Discovery and Synthesis of the AURORA-A PROTAC JB170: A Technical Guide

Introduction: The field of targeted protein degradation has introduced a new paradigm in drug discovery, moving beyond simple inhibition to the complete removal of disease-driving proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to recruit a specific E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2]

Aurora Kinase A (AURORA-A) is a crucial regulator of the cell cycle and a high-priority cancer target.[3] While numerous small-molecule inhibitors targeting its catalytic activity exist, a growing body of evidence points to an additional, non-catalytic function that is difficult to address with traditional inhibitors.[3] To overcome this limitation, the PROTAC JB170 was developed. This compound is a potent and highly specific degrader of AURORA-A, engineered by linking the AURORA-A inhibitor Alisertib to the E3 ligase ligand Thalidomide.[4][5] This technical guide provides an in-depth overview of the discovery, mechanism, synthesis strategy, and biological characterization of this compound.

Design and Synthesis Strategy

The design of this compound follows the classic PROTAC architecture, comprising three key components: a "warhead" that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

-

Target Ligand (Warhead): Alisertib, a well-characterized and potent inhibitor of AURORA-A, was selected to ensure high-affinity binding to the target protein.[6]

-

E3 Ligase Ligand: Thalidomide was chosen to recruit the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-DDB1-RBX1 E3 ligase complex.[6][7] This choice was based on the proven success of thalidomide and its analogs (immunomodulatory drugs or IMiDs) in recruiting CRBN for targeted degradation.[5]

-

Linker: A polyethylene glycol (PEG)-based linker was used to connect Alisertib and Thalidomide. The linker's length and composition are critical for enabling the formation of a stable and productive ternary complex between AURORA-A and CRBN.[5]

The synthesis strategy involves the chemical conjugation of these three modules. While the precise, step-by-step synthetic route is proprietary, the general approach consists of synthesizing functionalized versions of Alisertib and Thalidomide that can be covalently joined via the PEG linker.

Mechanism of Action

This compound functions as a molecular bridge, inducing proximity between AURORA-A and the CRBN E3 ligase to form a key ternary complex. This event initiates the process of targeted degradation through the ubiquitin-proteasome system.[1][3]

The catalytic cycle proceeds as follows:

-

Ternary Complex Formation: this compound simultaneously binds to AURORA-A and CRBN within the cell, forming a transient AURORA-A—this compound—CRBN complex.[6] Isothermal titration calorimetry (ITC) data reveals that this compound binds to the pre-formed complex with significantly higher affinity than to either protein alone, indicating positive cooperativity in complex formation.[6]

-

Ubiquitination: Once in proximity, CRBN acts as the substrate receptor for the E3 ligase complex, which catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of AURORA-A.

-

Proteasomal Degradation: The poly-ubiquitinated AURORA-A is now recognized as a substrate for the 26S proteasome. The proteasome unfolds and degrades the protein into small peptides.[1]

-

Catalyst Regeneration: After the degradation of AURORA-A, this compound is released and can proceed to bind to another AURORA-A protein, enabling it to act catalytically at sub-stoichiometric concentrations.[1]

This mechanism is confirmed by experiments showing that the degradation of AURORA-A by this compound is blocked by competition with free thalidomide, inhibition of the proteasome with MG132, or inhibition of the cullin-RING ligase machinery with MLN4924.[6]

Biological Characterization Data

This compound has been extensively characterized to determine its potency, selectivity, and cellular effects. The quantitative data are summarized below.

Table 1: Binding Affinities and Ternary Complex Formation

| Parameter | Analyte | Method | Value | Reference |

|---|---|---|---|---|

| Apparent Kd (Kd app) | AURORA-A | Kinobeads | 99 nM | [6] |

| AURORA-B | Kinobeads | 5.1 µM | [6] | |

| ACAD10 | Kinobeads | 253 nM | [6] | |

| Binding Affinity (Kd) | This compound to AURORA-A | ITC | 375 nM (± 22 nM) | [6] |

| This compound to CEREBLON (TBD) | ITC | 6.88 µM (± 0.5 µM) | [6] |

| | this compound to AURORA-A/CRBN Complex | ITC | 183 nM (± 10 nM) |[6] |

Table 2: Cellular Degradation Potency and Target Engagement

| Parameter | Cell Line | Method | Value | Reference |

|---|---|---|---|---|

| DC₅₀ | MV4-11 | Immunoblot | 28 nM | [4][7] |

| Dₘₐₓ Concentration | MV4-11 | Immunoblot | 300 nM | [6][7] |

| AURORA-A Degradation | MV4-11 (at 0.1 µM) | SILAC-MS | 73% reduction | [6] |

| AURORA-A Half-life | MV4-11 | Immunoblot | Reduced from 3.8h to 1.3h | [6] |

| EC₅₀ (Target Engagement) | HEK293T | BRET Assay | AURORA-A: 193 nM | [4][7] |

| | HEK293T | BRET Assay | AURORA-B: 1.4 µM |[4][7] |

Table 3: Cellular Phenotypes

| Effect | Cell Line | Treatment | Observation | Reference |

|---|---|---|---|---|

| Cell Viability | MV4-11 | This compound for 72h | Reduced to 32% of control | [6] |

| Apoptosis | MV4-11, IMR5 | This compound | Strong induction of apoptosis | [3][4][6] |

| Cell Cycle | MV4-11 | This compound (0.5 µM, 12h) | S-phase arrest | [3][4][6] |

| | MV4-11 | Alisertib (1 µM, 12h) | G2/M arrest |[6] |

Selectivity: The specificity of this compound is one of its most remarkable features. In a quantitative proteomics experiment using SILAC mass spectrometry, treatment of MV4-11 cells with this compound resulted in the significant depletion of only AURORA-A out of 4,259 identified proteins.[6] Notably, the closely related homolog AURORA-B was not degraded, underscoring the high selectivity imparted by the formation of a specific ternary complex.[6]

Discovery Workflow

The development of this compound followed a structured workflow common in PROTAC discovery, moving from rational design to rigorous cellular screening and characterization.

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results in PROTAC research. Below are summaries of key protocols used in the characterization of this compound.

Cell Culture and Treatment:

-

Cell Lines: MV4-11 (acute myeloid leukemia), IMR5 (neuroblastoma), and U2OS (osteosarcoma) cells were used.[6]

-

Culture Conditions: Cells were cultured in appropriate media (e.g., RPMI-1640 for MV4-11) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.

-

Treatment: For degradation experiments, cells were seeded and treated with various concentrations of this compound, Alisertib, or DMSO vehicle control for specified durations (e.g., 6 hours for initial degradation blots).[6]

Immunoblotting for AURORA-A Degradation:

-

Cell Lysis: After treatment, cells were harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Total protein concentration was determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane was blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with a primary antibody specific for AURORA-A. A loading control antibody (e.g., GAPDH or Vinculin) was also used.

-

Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal was visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

Proteomic Analysis (Triple-SILAC):

-

Cell Labeling: MV4-11 cells were cultured for at least five passages in media containing either "light" (Arg0, Lys0), "medium" (Arg6, Lys4), or "heavy" (Arg10, Lys8) isotopes of arginine and lysine.

-

Treatment: The "light" population was treated with DMSO, "medium" with Alisertib (0.1 µM), and "heavy" with this compound (0.1 µM) for 6 hours.[5][6]

-

Sample Preparation: The three cell populations were combined, lysed, and the protein was digested into peptides using trypsin.

-

Mass Spectrometry: Peptides were analyzed by LC-MS/MS. The relative abundance of proteins across the three conditions was determined by comparing the signal intensities of the isotopic peptide triplets.[5][6]

Isothermal Titration Calorimetry (ITC):

-

Protein Purification: The kinase domain of AURORA-A and the thalidomide-binding domain of CEREBLON were expressed and purified.[6]

-

Measurement: A solution of this compound was titrated into a sample cell containing either purified AURORA-A, CEREBLON, or a pre-mixed complex of both proteins.

-

Data Analysis: The heat changes upon each injection were measured to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[6]

Cell Cycle Analysis by Flow Cytometry:

-

Treatment: MV4-11 cells were treated with this compound (0.5 µM), Alisertib (1 µM), or DMSO for 12 hours.[6]

-

BrdU Labeling: Cells were incubated with BrdU (Bromodeoxyuridine) for a short period (e.g., 1 hour) to label cells undergoing DNA synthesis (S-phase).

-

Staining: Cells were fixed, permeabilized, and treated with DNase to expose the incorporated BrdU. They were then stained with an anti-BrdU antibody and a DNA content dye (e.g., Propidium Iodide, PI).

-

Analysis: Samples were analyzed on a flow cytometer. The BrdU signal versus the PI signal allows for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[6]

This compound stands out as a highly potent and exceptionally specific PROTAC degrader for AURORA-A. Its development not only provides a powerful chemical probe to study the non-catalytic functions of its target but also serves as a prime example of successful PROTAC design. By inducing an S-phase arrest, a phenotype distinct from that of its parent inhibitor Alisertib, this compound has uncovered a critical role for AURORA-A in DNA replication.[3][6] As a tool compound, this compound offers a versatile starting point for the development of novel therapeutics aimed at eliminating AURORA-A in various cancers.

References

- 1. musechem.com [musechem.com]

- 2. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ProteomeXchange Dataset PXD019585 [proteomecentral.proteomexchange.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Aurora A PROTAC | Probechem Biochemicals [probechem.com]

The Structural Basis of JB170-Mediated AURORA-A Degradation: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the structural basis for the binding of JB170 to AURORA-A kinase. This compound is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of AURORA-A by hijacking the E3 ubiquitin ligase machinery. While a direct co-crystal structure of the this compound-AURORA-A complex is not publicly available, a comprehensive understanding of its binding mechanism can be elucidated through a combination of in silico modeling, biophysical binding assays, and structural data from analogous inhibitor complexes. This whitepaper synthesizes the available data to present a cohesive model of this compound's interaction with AURORA-A, detailing the key interactions and the subsequent formation of a ternary complex with the E3 ligase Cereblon (CRBN). We provide a summary of the quantitative binding data, detailed experimental methodologies for key assays, and visual representations of the signaling pathway and experimental workflows.

Introduction to this compound and AURORA-A

AURORA-A is a serine/threonine kinase that plays a crucial role in the regulation of mitosis. Its overexpression is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. Traditional kinase inhibitors often target the ATP-binding pocket to inhibit the catalytic activity of the enzyme. However, the development of resistance and the non-catalytic functions of kinases have prompted the exploration of alternative therapeutic strategies.

This compound is a novel heterobifunctional molecule designed to induce the targeted degradation of AURORA-A. It consists of three key components:

-

An AURORA-A binder: A ligand derived from the potent AURORA-A inhibitor Alisertib (MLN8237).

-

An E3 ligase recruiter: A moiety that binds to the Cereblon (CRBN) E3 ubiquitin ligase.

-

A flexible linker: A chemical linker that connects the AURORA-A binder and the E3 ligase recruiter.

The mechanism of action of this compound involves the formation of a ternary complex between AURORA-A, this compound, and CRBN. This proximity induces the polyubiquitination of AURORA-A, marking it for degradation by the 26S proteasome. This approach not only ablates the catalytic activity of AURORA-A but also eliminates its non-catalytic scaffolding functions.

Quantitative Binding and Degradation Data

The binding affinity and degradation efficiency of this compound have been characterized using various biophysical and cell-based assays. The following table summarizes the key quantitative data available.

| Parameter | Value | Method | Target/System | Reference |

| Binding Affinity (Kd) | ||||

| This compound to AURORA-A | 375 nM (± 22 nM) | Isothermal Titration Calorimetry (ITC) | Purified kinase domain of AURORA-A | [1] |

| This compound to AURORA-A-CEREBLON complex | 183 nM (± 10 nM) | Isothermal Titration Calorimetry (ITC) | Purified AURORA-A and CEREBLON-TBD | [1] |

| This compound to CEREBLON | 6.88 µM (± 0.5 µM) | Isothermal Titration Calorimetry (ITC) | Purified thalidomide-binding domain (TBD) of CEREBLON | [1] |

| In-Cell Efficacy | ||||

| Half-maximal degradation concentration (DC50) | 28 nM | Cell-based degradation assay | MV4-11 cells | [1][2] |

| Half-maximal effective concentration (EC50) vs AURORA-A | 193 nM | Not specified | Not specified | [2] |

| Half-maximal effective concentration (EC50) vs AURORA-B | 1.4 µM | Not specified | Not specified | [2] |

Structural Basis of Binding: An Inferred Model

In the absence of a direct crystal structure of this compound in complex with AURORA-A, the structural basis of their interaction is inferred from computational modeling and the crystal structures of AURORA-A with related inhibitors, such as MLN8054 (a derivative of Alisertib).

In silico modeling studies have been performed based on the crystal structure of AURORA-A in complex with MLN8054 (PDB ID: 2X81) and the structure of CEREBLON in complex with lenalidomide (PDB ID: 4TZ4)[1]. These models suggest that the Alisertib moiety of this compound occupies the ATP-binding pocket of AURORA-A, recapitulating the key interactions observed in the AURORA-A/MLN8054 structure. The thalidomide-based moiety of this compound simultaneously binds to CEREBLON. The linker is of sufficient length and flexibility to allow for the formation of a stable ternary complex. The higher affinity of this compound for the pre-formed AURORA-A-CEREBLON complex, as demonstrated by ITC, suggests a cooperative binding mechanism where interactions between AURORA-A and CEREBLON contribute to the stability of the ternary complex[1].

Visualizing the Mechanism and Workflow

This compound Mechanism of Action

Caption: Proposed mechanism of this compound-mediated AURORA-A degradation.

In Silico Modeling Workflow

Caption: A generalized workflow for in silico modeling of the this compound-AURORA-A-CRBN ternary complex.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of this compound binding to AURORA-A and the AURORA-A-CEREBLON complex.

Materials:

-

MicroCal ITC instrument (e.g., Malvern Panalytical)

-

Purified recombinant AURORA-A kinase domain

-

Purified recombinant CEREBLON thalidomide-binding domain (TBD)

-

This compound compound

-

ITC Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% DMSO)

-

Dialysis equipment

Procedure:

-

Protein Preparation: Dialyze purified AURORA-A and CEREBLON-TBD extensively against the ITC buffer to ensure buffer matching.

-

Concentration Determination: Accurately determine the concentrations of the protein stocks using a reliable method (e.g., UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient).

-

Ligand Preparation: Prepare a stock solution of this compound in 100% DMSO. Dilute the this compound stock into the ITC buffer to the desired final concentration. The final DMSO concentration should be matched in the protein solution.

-

ITC Experiment Setup (Direct Titration):

-

Load the sample cell with AURORA-A solution (e.g., 10-20 µM).

-

Load the injection syringe with this compound solution (e.g., 100-200 µM).

-

-

ITC Experiment Setup (Ternary Complex Titration):

-

Pre-incubate AURORA-A and CEREBLON-TBD in the sample cell at equimolar concentrations.

-

Load the injection syringe with this compound solution.

-

-

Titration: Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (e.g., 25°C) with a specified spacing between injections to allow for a return to baseline.

-

Control Titration: Perform a control experiment by titrating this compound into the ITC buffer alone to determine the heat of dilution.

-

Data Analysis: Subtract the heat of dilution from the experimental data. Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kd, n, and ΔH.

Kinobeads Selectivity Profiling

Objective: To assess the selectivity of this compound for AURORA-A against a broad panel of kinases in a cellular context.

Materials:

-

Kinobeads matrix (immobilized broad-spectrum kinase inhibitors)

-

Cell lysate (e.g., from MV4-11 cells)

-

This compound compound at various concentrations

-

Wash buffers

-

Elution buffer

-

LC-MS/MS equipment and software

Procedure:

-

Cell Lysate Preparation: Culture and harvest cells. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation.

-

Compound Incubation: Incubate aliquots of the cell lysate with increasing concentrations of this compound for a defined period (e.g., 1 hour at 4°C) to allow for binding to target kinases.

-

Kinobeads Pulldown: Add the Kinobeads matrix to the compound-treated lysates and incubate to allow for the capture of unbound kinases.

-

Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound kinases from the beads using an appropriate elution buffer (e.g., containing a high concentration of a denaturant).

-

Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

-

Data Analysis: Determine the apparent binding affinity (Kdapp) for each identified kinase by fitting the dose-response curves of protein abundance versus this compound concentration.

Conclusion

The structural basis for the interaction of the PROTAC this compound with AURORA-A is understood through a combination of biophysical data and computational modeling, in the absence of a direct co-crystal structure. The Alisertib component of this compound is predicted to bind to the ATP-binding pocket of AURORA-A, while the thalidomide moiety engages the E3 ligase CEREBLON. This leads to the formation of a cooperative ternary complex, resulting in the ubiquitination and subsequent proteasomal degradation of AURORA-A. The high specificity and potent degradation activity of this compound highlight the therapeutic potential of this approach for targeting oncogenic kinases. Further structural studies, including attempts to obtain a co-crystal structure of the ternary complex, will be invaluable for the rational design of next-generation AURORA-A degraders with improved properties.

References

The Differential Impact of JB170 on Cancer Cell Proliferation: A Technical Guide to a PROTAC-Mediated Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted degradation of key cellular proteins represents a paradigm shift in therapeutic intervention. This technical guide delves into the effects of JB170, a potent and specific proteolysis-targeting chimera (PROTAC), on cancer cell proliferation. This compound orchestrates the degradation of Aurora Kinase A (AURORA-A), a protein frequently overexpressed in various malignancies and a key regulator of cell cycle progression.[1] Notably, the cellular consequences of AURORA-A degradation by this compound diverge significantly from those of traditional kinase inhibition, highlighting a critical non-catalytic function of AURORA-A in S-phase progression.[2][3] This document provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for assessing its cellular effects, and a summary of its impact on cancer cell viability, cell cycle, and apoptosis, supported by quantitative data and visual representations of the underlying signaling pathways and experimental workflows.

Introduction to this compound: A PROTAC-Mediated Degrader of AURORA-A

This compound is a bifunctional molecule designed to harness the cell's own ubiquitin-proteasome system to specifically eliminate AURORA-A. It achieves this by linking Alisertib, a known AURORA-A inhibitor, to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] This dual-binding capability facilitates the formation of a ternary complex between AURORA-A and CRBN, leading to the polyubiquitination of AURORA-A and its subsequent degradation by the proteasome.

This degradation-centric approach offers a distinct advantage over simple kinase inhibition. While kinase inhibitors block the catalytic activity of AURORA-A, which is primarily associated with its mitotic functions, this compound eliminates the entire protein, thereby ablating both its catalytic and non-catalytic scaffolding functions.[2][4] Research has revealed that this non-catalytic role is crucial for S-phase progression, and its disruption by this compound leads to a unique cellular phenotype characterized by S-phase arrest, a phenomenon not observed with kinase inhibitors like Alisertib, which typically induce a G2/M arrest.[2][3]

Quantitative Analysis of this compound's Effect on Cancer Cells

The efficacy of this compound has been demonstrated across various cancer cell lines. The following tables summarize the key quantitative data regarding its potency and its effects on cell proliferation, cell cycle distribution, and apoptosis.

Table 1: Potency and Specificity of this compound

| Parameter | Value | Cell Line | Notes |

| DC50 | 28 nM | MV4-11 | Half-maximal degradation concentration.[1] |

| EC50 (AURORA-A) | 193 nM | In vitro | Half-maximal effective concentration for binding to AURORA-A.[1] |

| EC50 (AURORA-B) | 1.4 µM | In vitro | Demonstrates selectivity for AURORA-A over AURORA-B.[1] |

Table 2: Effect of this compound on Cancer Cell Viability

| Cell Line | Treatment | Time (hours) | % Viable Cells (vs. Control) | Assay |

| MV4-11 | 1 µM this compound | 72 | 32% | alamarBlue assay[2] |

| IMR5 | 1 µM this compound | 96 (4 days) | Significant reduction | Colony Formation Assay[2] |

Table 3: Effect of this compound on Cell Cycle Progression

| Cell Line | Treatment | Time (hours) | Predominant Cell Cycle Phase | Notes |

| MV4-11 | 0.5 µM this compound | 12 | S-phase arrest | Distinct from the G2/M arrest induced by AURORA-A inhibitors.[2][3] |

Table 4: Induction of Apoptosis by this compound

| Cell Line | Treatment | Time (hours) | % Apoptotic Cells (Annexin V+) |

| MV4-11 | 0.5 µM this compound | 72 | 56%[3] |

Signaling Pathways and Mechanism of Action

The degradation of AURORA-A by this compound initiates a cascade of cellular events that differ from the effects of AURORA-A kinase inhibition. The following diagrams illustrate the mechanism of action of this compound and the resulting impact on cell cycle signaling.

References

- 1. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Degraders: The Ultimate Weapon Against Amplified Driver Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

JB170 solubility and stock solution preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility of JB170 and a comprehensive protocol for the preparation of its stock solution for in-vitro and in-vivo studies.

This compound Solubility

This compound exhibits solubility in dimethyl sulfoxide (DMSO). For optimal dissolution, the use of physical methods such as ultrasonic treatment is recommended.

| Solvent | Solubility | Molar Concentration | Notes |

| DMSO | 100 mg/mL | 103.80 mM | Ultrasonic treatment may be required for complete dissolution.[1] |

Experimental Protocol: this compound Stock Solution Preparation

This protocol outlines the procedure for preparing a 100 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic water bath

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

-

Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve a final concentration of 100 mM.

-

Dissolution:

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the solute is not fully dissolved, place the tube or vial in an ultrasonic water bath and sonicate until the solution is clear and free of particulates.[1]

-

-

Aliquotting: To avoid repeated freeze-thaw cycles which can lead to product degradation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][2]

-

Storage: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] When stored at -80°C, it is recommended to use the solution within 6 months.[1][2]

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound and DMSO.

-

DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

-

Refer to the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

Visualized Workflow: Stock Solution Preparation

Caption: Workflow for this compound stock solution preparation.

References

Application Note: JB170-Mediated Degradation of AURORA-A in IMR5 Neuroblastoma Cells

Introduction

JB170 is a potent and highly specific proteolysis-targeting chimera (PROTAC) that induces the degradation of AURORA-A kinase.[1] It is constructed by linking the AURORA-A inhibitor Alisertib to the Cereblon (CRBN) E3 ubiquitin ligase ligand, Thalidomide.[1] This bifunctional molecule facilitates the ubiquitination and subsequent proteasomal degradation of AURORA-A, a key regulator of mitosis.[2] The IMR5 cell line, derived from human neuroblastoma, is characterized by N-Myc amplification and is frequently used as a model for studying neuroblastoma biology and response to therapies.[3] This document provides detailed protocols for treating IMR5 cells with this compound and summarizes the expected outcomes based on various treatment durations.

Mechanism of Action

This compound functions by hijacking the cell's ubiquitin-proteasome system to selectively degrade AURORA-A. The Alisertib component of this compound binds to AURORA-A, while the Thalidomide moiety recruits the E3 ubiquitin ligase Cereblon. This proximity induces the polyubiquitination of AURORA-A, marking it for degradation by the 26S proteasome. The depletion of AURORA-A in IMR5 cells leads to S-phase arrest and ultimately induces apoptosis, thereby inhibiting cancer cell survival.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment on IMR5 cells across different experimental setups and treatment durations.

Table 1: Time-Dependent Depletion of AURORA-A in IMR5 Cells

| Treatment Duration | This compound Concentration | Effect on AURORA-A | Reference |

| 0-9 hours | 0.1 µM | Rapid depletion of AURORA-A protein. | [1] |

| 18 hours | 1 µM | Significant depletion of AURORA-A. | [2] |

| 24 hours | 0-1 µM | Dose-dependent depletion of AURORA-A. | [1] |

Table 2: Effect of this compound on IMR5 Cell Viability and Apoptosis

| Treatment Duration | This compound Concentration | Assay | Outcome | Reference |

| 4 days | 1 µM | Colony Formation Assay | Inhibition of cancer cell survival. | [1][2] |

| Not Specified | Not Specified | Apoptosis Assay | Induction of apoptosis. | [2] |

Table 3: Effect of this compound on IMR5 Cell Cycle

| Treatment Duration | This compound Concentration | Assay | Outcome | Reference |

| 18 hours | 1 µM | Cell Cycle Analysis (BrdU/PI staining) | S-phase arrest. | [2] |

Experimental Protocols

Protocol 1: General Cell Culture of IMR5 Cells

-

Cell Line: IMR5 (human, neuroblastoma).

-

Growth Medium: RPMI-1640 supplemented with 5% fetal bovine serum (FBS) and OPI (1 mM Oxaloacetate, 0.45 mM Pyruvate, 0.2 U/ml Insulin).[4]

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.

Protocol 2: Western Blotting for AURORA-A Depletion

-

Cell Seeding: Seed IMR5 cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentration of this compound (e.g., 0.1 µM) for various time points (e.g., 0, 3, 6, 9 hours).[1][4]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-